molecular formula C20H20N2O B14536435 N~2~-Methyl-N~2~-(4-methylphenyl)-N-naphthalen-2-ylglycinamide CAS No. 62227-40-1

N~2~-Methyl-N~2~-(4-methylphenyl)-N-naphthalen-2-ylglycinamide

Cat. No.: B14536435
CAS No.: 62227-40-1
M. Wt: 304.4 g/mol
InChI Key: YBMDKAITMIPKAR-UHFFFAOYSA-N
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Description

2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide is a complex organic compound with a unique structure that combines a naphthalene ring with a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-ylamine with methyl p-tolyl ketone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-yl oxides, while reduction may produce naphthalene-2-ylamines. Substitution reactions can result in a variety of substituted acetamides.

Scientific Research Applications

2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide
  • 2-(methyl(p-tolyl)amino)-N-(phenyl)acetamide
  • 2-(methyl(p-tolyl)amino)-N-(benzyl)acetamide

Uniqueness

2-(methyl(p-tolyl)amino)-N-(naphthalen-2-yl)acetamide is unique due to its specific structural features, such as the naphthalene ring and the substituted acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62227-40-1

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-(N,4-dimethylanilino)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C20H20N2O/c1-15-7-11-19(12-8-15)22(2)14-20(23)21-18-10-9-16-5-3-4-6-17(16)13-18/h3-13H,14H2,1-2H3,(H,21,23)

InChI Key

YBMDKAITMIPKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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